5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine
Description
Chemical Structure and Properties 5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine (CAS: 1515197-22-4) is a pyridine derivative with the molecular formula C₁₁H₇ClF₂N₂O and a molecular weight of 256.64 g/mol . The compound features a pyridine ring substituted at the 2-position with a 2,4-difluorophenoxy group, a chlorine atom at the 5-position, and an amine group at the 3-position (Figure 1). This substitution pattern confers distinct electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
5-chloro-2-(2,4-difluorophenoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O/c12-6-3-9(15)11(16-5-6)17-10-2-1-7(13)4-8(10)14/h1-5H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMBCLMPGCHQHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OC2=C(C=C(C=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (e.g., 5-chloropyridin-3-yl bromide), organoboron compound (e.g., 2,4-difluorophenylboronic acid), palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).
Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is used.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but generally ranges from several hours to overnight.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.
Coupling Reactions: It can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base (e.g., sodium hydride) and a solvent (e.g., DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated pyridine derivative, while oxidation can produce a pyridine N-oxide.
Scientific Research Applications
5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
The biological and physicochemical properties of pyridine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:
Table 1: Comparison of Pyridine Derivatives with Phenoxy Substituents
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine | C₁₁H₇ClF₂N₂O | 256.64 | 1515197-22-4 | 2,4-difluorophenoxy, Cl, NH₂ |
| 5-Chloro-2-(2-fluorophenoxy)pyridin-3-amine | C₁₁H₈ClFN₂O | 238.65 | 899424-00-1 | 2-fluorophenoxy, Cl, NH₂ |
| 5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine | C₁₁H₈ClFN₂O | 238.65 | 899424-02-3 | 4-fluorophenoxy, Cl, NH₂ |
| 5-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)nicotinonitrile | C₁₈H₉ClF₂N₂O | 350.73 | N/A | 2,4-difluorophenoxy, 4-ClPh, CN |
Key Observations :
- Steric and Lipophilic Impact: The nitrile group in 5-(4-chlorophenyl)-2-(2,4-difluorophenoxy)nicotinonitrile increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Functional Group Modifications
Sulfonamide Derivatives
N-[2-(2,4-difluorophenoxy)-5-trifluoromethyl-3-pyridyl]-2-naphthalenesulfonamide (Compound 5c) exhibits potent inhibitory activity against secretory phospholipase A₂ (sPLA₂), with an IC₅₀ of 90 µM . The trifluoromethyl and sulfonamide groups introduce steric bulk and hydrogen-bonding capacity, which are absent in the parent compound. This suggests that such modifications can enhance target engagement but may complicate synthetic routes.
Pyrido[2,3-d]pyrimidinone Analogs
Goldstein et al. (2011) reported compounds like 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, which share the 2,4-difluorophenoxy motif but incorporate a fused pyrimidinone ring . These derivatives demonstrate enhanced kinase inhibitory activity, highlighting the importance of heterocyclic expansion for target specificity.
Biological Activity
5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other diseases. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, therapeutic targets, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and a molecular weight of approximately 233.63 g/mol. Its structure features a pyridine ring substituted with a chloro group and a difluorophenoxy moiety, which are critical for its biological activity.
Inhibition of Dihydrofolate Reductase (DHFR)
One notable mechanism of action for compounds similar to this compound is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By inhibiting DHFR, these compounds can disrupt the synthesis of tetrahydrofolate, leading to reduced DNA replication in cancer cells . This action is particularly relevant in the treatment of various cancers and autoimmune diseases.
Antiviral Activity
Research has shown that certain derivatives with similar structures exhibit antiviral properties by inhibiting viral replication. For instance, modifications in the pyridine ring have been linked to enhanced antiviral effects against viruses such as the measles virus . The specific substitution patterns on the phenoxy group can significantly influence this activity.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
Case Study 1: Anticancer Properties
A study evaluated the anticancer effects of various pyridine derivatives including this compound. The results indicated that compounds with similar structures effectively inhibited tumor growth in vitro and in vivo by targeting DHFR and disrupting folate metabolism .
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of compounds structurally related to this compound. The study demonstrated that specific substitutions on the phenoxy group enhanced antiviral efficacy against RNA viruses, suggesting potential applications in antiviral drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
